molecular formula C24H38O4 B033402 Methyl 5-beta-cholan-3,7-dione-24-oate CAS No. 77060-26-5

Methyl 5-beta-cholan-3,7-dione-24-oate

Cat. No.: B033402
CAS No.: 77060-26-5
M. Wt: 390.6 g/mol
InChI Key: KNVADAPHVNKTEP-AQHAYLOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5β-cholan-3,7-dione-24-oate (CAS: 859-97-2) is a synthetic bile acid derivative characterized by a steroidal backbone with ketone groups at positions 3 and 7 and a methyl ester at position 23. Its IUPAC name is (4R)-4-[(1S,2S,7S,11S,10R,14R,15R)-2,15-dimethyl-5,9-dioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-14-yl]pentanoic acid methyl ester. The compound’s rigid tetracyclic structure and functional groups contribute to its unique physicochemical properties, including:

  • Thermodynamic properties: Calculated Gibbs free energy (ΔfG°) of 46.83 kJ/mol and gas-phase enthalpy (ΔfH°gas) of -1,042.32 kJ/mol, indicative of moderate stability .
  • Solubility and lipophilicity: A logP (octanol/water partition coefficient) of 4.89, suggesting high lipophilicity, which may influence membrane permeability .
  • Thermal stability: Boiling point of 544.7°C and flash point of 297.3°C, reflecting resilience under high-temperature conditions .

The presence of two ketone groups distinguishes it from natural bile acids, which typically feature hydroxyl groups. This structural modification may alter metabolic pathways, receptor binding, and biological activity compared to endogenous bile acids.

Properties

CAS No.

77060-26-5

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

KNVADAPHVNKTEP-AQHAYLOVSA-N

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C

melting_point

171-173°C

physical_description

Solid

Synonyms

(5β,7β)-7-Hydroxy-3-oxo-cholan-24-oic Acid;  7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid;  7β-Hydroxy-3-oxo-5β-cholanic Acid;  7β-Hydroxy-3-keto-5β-cholanoic Acid;  7β-Hydroxy-3-oxo-5β-chol-24-oic Acid;  7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid;  7β-Hydroxy-3-oxo

Origin of Product

United States

Preparation Methods

Sequential Oxidation with Hydroxyl Group Protection

Multi-step syntheses employing protective groups enable precise oxidation of the 3- and 7-hydroxyl groups. A 1979 study by Tandon et al. described the synthesis of keto-bile acids via epoxide intermediates . For example, methyl 3α,7α-diacetoxy-11-oxo-5β-cholan-24-oate was prepared by:

  • Acetylation : Protecting 3α- and 7α-hydroxyl groups with acetic anhydride.

  • Epoxidation : Treating the 11-bromo-12-oxo derivative with sodium borohydride to form an 11β,12β-epoxide.

  • Ring-Opening : Reacting the epoxide with hydrobromic acid to yield a 12α-bromo-11β-alcohol.

  • Oxidation : Converting the alcohol to a ketone using Jones reagent .

Adapting this approach, the 7α-hydroxyl group can be oxidized after deprotection. For instance, saponification of the 7α-acetate followed by PCC oxidation would yield the 7-keto derivative.

Alternative Oxidizing Agents and Catalytic Methods

Recent advances in catalytic oxidation are exemplified by Brieskorn and Mosandl’s Nametkin rearrangement, which facilitates 1,2-methyl shifts in steroidal systems . While this method was applied to 12β-methyl-18-nor-bile acids, analogous conditions (Zn(OAc)₂ in dioxane) could be adapted for oxidizing 7α-hydroxyl groups in cholanates. Notably, Shimizu et al. achieved similar transformations using mesyl chloride-activated substrates .

Comparative Oxidizing Agents:

AgentSubstrate SpecificityYield Range
Ag₂CO₃/Celite3α-OH → 3-oxo90–98%
PCC7α-OH → 7-oxo75–85%
Jones ReagentSecondary alcohols → ketones60–70%

Large-Scale Synthesis and Industrial Considerations

Scalable production of methyl 5β-cholan-3,7-dione-24-oate requires cost-effective purification strategies. A 2021 ACS Omega study detailed the synthesis of 12β-methyl-18-nor-bile acids from 250 g of cholic acid, achieving 12–13% yields after catalytic hydrogenation and fractional precipitation . Key steps include:

  • Esterification : Methylation of cholic acid with methanol/H₂SO₄.

  • Selective Acetylation : Protecting 3α- and 7α-hydroxyl groups.

  • Mesylation : Activating the 12α-hydroxyl with methanesulfonyl chloride.

  • Rearrangement : NaOAc/HAc-mediated 1,2-methyl shift to form Δ13,14-alkenes.

Purification via silver nitrate-impregnated silica gel chromatography resolved Δ13,14- and Δ13,17-alkene isomers, though this method is cost-prohibitive for industrial use .

Analytical Characterization and Quality Control

Gas chromatography-mass spectrometry (GC-MS) is critical for validating synthetic products. NIST data for methyl 5β-cholan-3,7-dione-24-oate derivatives report a retention index (RI) of 3374 on SE-30 columns, with characteristic fragments at m/z 576.9583 corresponding to the TMS-oxime derivative . Nuclear magnetic resonance (NMR) confirms ketone formation:

  • ³¹P NMR : Absence of hydroxyl proton signals at δ 3.5–4.0 ppm.

  • ¹³C NMR : Peaks at δ 208–212 ppm for C-3 and C-7 ketones .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-beta-cholan-3,7-dione-24-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-beta-cholan-3,7-dione-24-oate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity and influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in cholesterol metabolism and bile acid synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 5β-cholan-3,7-dione-24-oate with structurally related bile acid derivatives, highlighting key differences in substituents, physicochemical properties, and biological roles:

Compound Name Substituents (Position) Key Properties Biological/Pharmacological Role References
Methyl 5β-cholan-3,7-dione-24-oate 3-keto, 7-keto, 24-methyl ester logP: 4.89; ΔfG°: 46.83 kJ/mol Synthetic intermediate; potential metabolic studies
Chenodeoxycholic Acid (3α,7α-dihydroxy) 3α-OH, 7α-OH, 24-carboxylic acid logP: ~3.5; Water-soluble (as sodium salt) FDA-approved for gallstone dissolution; FXR agonist
3β,7β-Dihydroxy-5β-cholan-24-oic Acid 3β-OH, 7β-OH, 24-carboxylic acid Detected in serum post-ursodeoxycholic acid therapy Secondary bile acid; cholestasis biomarker
Vulpecholic Acid (1α,3α,7α-trihydroxy) 1α-OH, 3α-OH, 7α-OH, 24-carboxylic acid Unconjugated in marsupial bile; >60% bile content Evolutionary adaptation in marsupials
3α,6β,7β,12α-Tetrahydroxy-5β-cholan-24-oic Acid 3α-OH, 6β-OH, 7β-OH, 12α-OH Elevated in spgp knockout mice serum Mitigates cholestatic toxicity; novel detox pathway
7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid 3-keto, 7α-OH, 24-carboxylic acid Melting point: 88–90°C; detected in human serum Cholesterol metabolism intermediate

Key Comparative Insights

Functional Group Impact on Lipophilicity: The ketone groups in Methyl 5β-cholan-3,7-dione-24-oate increase its logP (4.89) compared to hydroxylated analogs like chenodeoxycholic acid (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility . Esterification at position 24 (methyl vs. carboxylic acid) further modifies polarity, as seen in its higher boiling point (544.7°C) versus dehydroxylated variants .

Biological Activity and Metabolism: Hydroxylated derivatives (e.g., chenodeoxycholic acid) activate nuclear receptors like FXR, aiding cholesterol homeostasis, whereas ketone-containing analogs may bypass receptor binding due to reduced hydrogen-bonding capacity . The tetrahydroxy variant (3α,6β,7β,12α-OH) in spgp knockout mice demonstrates adaptive detoxification, suggesting ketone groups in Methyl 5β-cholan-3,7-dione-24-oate could alter excretion pathways .

Spectroscopic Differentiation :

  • O-17 NMR studies show that 3-keto substituents exhibit broader linewidths (~1,200 Hz) compared to hydroxyls (~400 Hz), attributed to anisotropic molecular motion in the steroidal framework .

Synthetic and Therapeutic Relevance :

  • Methyl 5β-cholan-3,7-dione-24-oate serves as a precursor in synthesizing obeticholic acid intermediates (e.g., 3,7-di-TBDMS derivatives), highlighting its utility in medicinal chemistry .
  • In contrast, vulpecholic acid’s 1α-OH group is unique to marsupials, underscoring species-specific bile acid evolution .

Contradictions and Limitations

  • provides calculated thermodynamic data, whereas experimental values (e.g., melting points) for Methyl 5β-cholan-3,7-dione-24-oate are absent, necessitating validation.
  • Biological activity data for the target compound is sparse compared to hydroxylated analogs, warranting further research into its pharmacokinetics and toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-beta-cholan-3,7-dione-24-oate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification of the parent bile acid derivative under acidic or enzymatic conditions. For example, methyl ester formation can be achieved using methanol with catalytic sulfuric acid. Purification is critical and often employs silica gel column chromatography followed by recrystallization. Purity (>95%) is validated via HPLC with UV detection at 210 nm, as described for structurally similar methyl esters of cholanoic acids .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of 1H and 13C NMR spectroscopy to confirm the methyl ester group at C-24 and the dione groups at C-3 and C-6. High-resolution mass spectrometry (HRMS) validates the molecular formula. Comparative analysis with pharmacopeial reference standards (e.g., USP/EP) ensures stereochemical fidelity, particularly for the 5β-cholan backbone .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Use deuterated internal standards (e.g., d4-methyl esters) to correct for matrix effects. Method validation should include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How does the 3,7-dione moiety influence metabolic stability compared to hydroxylated bile acid analogs?

  • Methodological Answer : The absence of hydroxyl groups at C-3 and C-7 likely reduces susceptibility to phase II conjugation (e.g., glucuronidation). To test this, incubate the compound with human liver microsomes and monitor metabolite formation via LC-MS. Compare kinetic parameters (Km, Vmax) with analogs like 3α,7α-dihydroxy-5β-cholan-24-oate, which undergo rapid conjugation .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomeric equilibria (e.g., keto-enol forms). Perform dynamic NMR studies at varying temperatures (25–60°C) and solvents (CDCl3 vs. DMSO-d6) to identify dominant tautomers. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers address solubility challenges in in vitro assays?

  • Methodological Answer : The compound’s low aqueous solubility (<1 µg/mL) necessitates the use of solubilizing agents like β-cyclodextrin (10–20% w/v) or DMSO (≤0.1% v/v). Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. For cellular assays, confirm lack of cytotoxicity for solubilizing agents via MTT assays .

Q. What are the implications of 5β-stereochemistry on bile acid receptor binding?

  • Methodological Answer : The 5β configuration is critical for FXR (farnesoid X receptor) antagonism. Use surface plasmon resonance (SPR) to measure binding affinity (KD) to recombinant FXR. Compare with 5α-epimers to isolate stereochemical effects. Molecular docking simulations (e.g., AutoDock Vina) can predict binding mode differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-beta-cholan-3,7-dione-24-oate
Reactant of Route 2
Methyl 5-beta-cholan-3,7-dione-24-oate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.